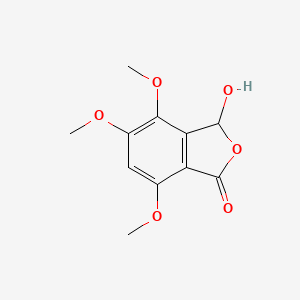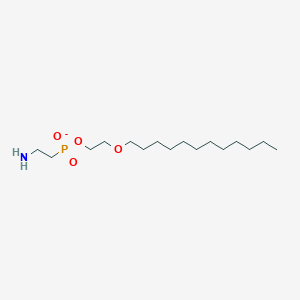
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate is a phosphonate compound characterized by the presence of a dodecyloxy group, an aminoethyl group, and a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate typically involves the reaction of dodecyloxyethanol with 2-aminoethylphosphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dodecyloxyethanol, 2-aminoethylphosphonic acid, and suitable catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions may result in the formation of new phosphonate compounds with different functional groups .
Applications De Recherche Scientifique
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems, including its interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery and targeting.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethylphosphonic acid: A related compound with similar structural features but lacking the dodecyloxy group.
Nitrilotris(methylenephosphonic acid): Another phosphonate compound with different functional groups and applications
Uniqueness
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate is unique due to the presence of the dodecyloxy group, which imparts specific chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
112539-05-6 |
|---|---|
Formule moléculaire |
C16H35NO4P- |
Poids moléculaire |
336.43 g/mol |
Nom IUPAC |
2-aminoethyl(2-dodecoxyethoxy)phosphinate |
InChI |
InChI=1S/C16H36NO4P/c1-2-3-4-5-6-7-8-9-10-11-13-20-14-15-21-22(18,19)16-12-17/h2-17H2,1H3,(H,18,19)/p-1 |
Clé InChI |
HRGWDCLBFJKCBO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCOCCOP(=O)(CCN)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


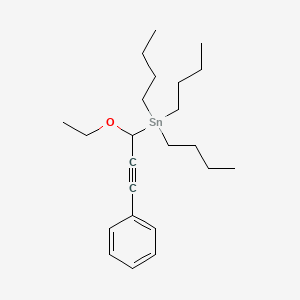
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
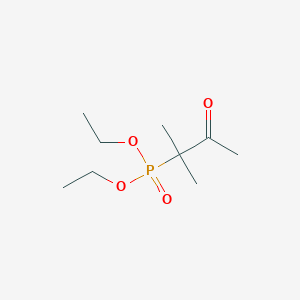
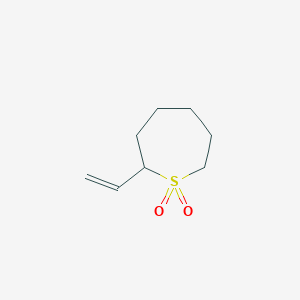


![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
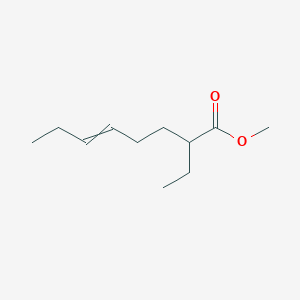
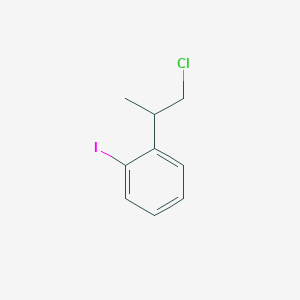
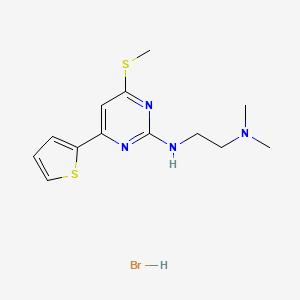
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
